3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid
Overview
Description
1,2,4-Triazole is a five-membered heterocyclic compound containing two carbon and three nitrogen atoms . It’s a part of many pharmacologically active compounds and has been studied for various biological activities .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through various methods. For instance, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with two carbon and three nitrogen atoms .Chemical Reactions Analysis
The in situ reactions of 1,2,4-triazole derivatives can significantly affect the assembly processes of coordination polymers .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures .Scientific Research Applications
Synthesis and Mosquito-Larvicidal and Antibacterial Properties
A study by Castelino et al. (2014) focused on the synthesis of novel thiadiazolotriazin-4-ones, starting with 3,3-dimethyl-2-oxobutanoic acid, which shares a similar structural motif to 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid. The synthesized compounds exhibited moderate mosquito-larvicidal and antibacterial activities, suggesting potential applications in developing new agents for controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).
Polymer Synthesis
Coulembier et al. (2006) reported on the synthesis of amphiphilic triblock copolymers based on poly(dimethylmalic acid), utilizing a ring-opening polymerization process. This research illustrates the use of similar chemical structures in the development of new materials with potential applications in biomedicine and drug delivery systems (Coulembier et al., 2006).
Antioxidant Properties
Research by Dovbnya et al. (2022) explored the synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. The study highlights the importance of structural modification in enhancing the antioxidant activity of compounds, which could be relevant for the development of novel antioxidants (Dovbnya et al., 2022).
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis
Procopiou et al. (2018) discovered a nonpeptidic αvβ6 integrin inhibitor based on a 3-aryl(pyrrolidin-1-yl)butanoic acid scaffold for the inhaled treatment of idiopathic pulmonary fibrosis. This study demonstrates the therapeutic potential of structurally related compounds in treating pulmonary diseases (Procopiou et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase . These targets play crucial roles in biological processes, such as cell proliferation and differentiation .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets can lead to changes in cellular processes, potentially influencing cell growth and survival .
Biochemical Pathways
For instance, 1,2,4-triazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar compounds have shown promising cytotoxic activity against various cancer cell lines . This suggests that 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid may also have potential anticancer effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(4-8(12)13)11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPUSHEGYKPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230392 | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-16-0 | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801228-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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